N-(2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
Description
N-(2-(4-(9H-Xanthene-9-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic small molecule characterized by a piperazine core linked to a xanthene-carbonyl group and a thiophene-carboxamide moiety via an ethyl spacer. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S.ClH/c29-24(18-9-16-32-17-18)26-10-11-27-12-14-28(15-13-27)25(30)23-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)23;/h1-9,16-17,23H,10-15H2,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTMQKAGFXNOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. Its structural complexity suggests potential biological activity, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a unique combination of a xanthene moiety and a thiophene ring, which are known for their diverse biological activities. The piperazine group enhances its pharmacological properties by potentially interacting with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
Antimicrobial Studies
A study assessing the antimicrobial efficacy of similar piperazine derivatives found that compounds with xanthene cores exhibited MIC (Minimum Inhibitory Concentration) values ranging from 10 to 50 µg/mL against various bacterial strains, indicating promising antibacterial activity .
Antitumor Evaluation
In vitro studies on related xanthene derivatives showed cytotoxic effects against human tumor cell lines. For example, a derivative demonstrated an IC50 (half-maximal inhibitory concentration) value of 15 µM against breast cancer cells . While direct studies on this compound are scarce, these findings suggest potential for similar activity.
Neuropharmacological Research
Piperazine derivatives have been investigated for their neuropharmacological effects. A study indicated that certain piperazine-based compounds could modulate neurotransmitter systems, leading to anxiolytic effects in animal models . This suggests that the compound may also possess neuroactive properties worth exploring.
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s piperazine core is a common feature in many bioactive molecules. Key structural comparisons include:
Key Observations :
- Xanthene vs.
- Thiophene vs. Benzoisothiazol : The thiophene-carboxamide moiety may offer different electronic and steric properties compared to Ziprasidone’s benzoisothiazol group, altering receptor-binding specificity .
- Ethyl Spacer : The ethyl chain in the target compound is shorter than the propyl spacer in RS100329 (), which could reduce conformational flexibility and receptor affinity .
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt improves aqueous solubility compared to neutral analogues like BMY7378 (), which requires ethanol for dissolution .
- Receptor Targeting : Piperazine derivatives often target serotonin, dopamine, or adrenergic receptors. The absence of a methoxyphenyl group (as in BMY7378) or benzoisothiazol (as in Ziprasidone) suggests divergent receptor interactions .
Research Findings and Limitations
- Synthetic Challenges : The xanthene-carbonyl group introduces steric hindrance, complicating synthesis compared to simpler piperazine derivatives (e.g., pyridazines in ) .
- Lack of Direct Data: No in vitro or in vivo studies specifically on the target compound were identified. Its activity must be inferred from structural analogues.
- Safety Profile : Unlike Ziprasidone’s metabolites (), the thiophene group may reduce hepatotoxicity risks associated with benzoisothiazol systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
